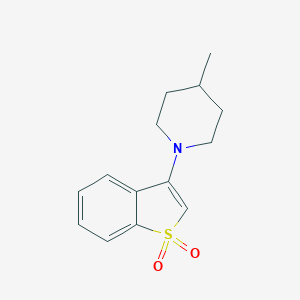
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate, also known as Diclazuril, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 407.24 g/mol. Diclazuril is a benzene derivative that belongs to the carbamate family of compounds.
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is not fully understood. However, it is believed that 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate inhibits the development of coccidia by interfering with their metabolism. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate may also interfere with the synthesis of DNA and RNA in coccidia.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has been shown to have a selective effect on coccidia, with little or no effect on the host animal. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is rapidly absorbed from the gastrointestinal tract and is widely distributed in the body. It is metabolized in the liver and excreted in the urine and feces.
实验室实验的优点和局限性
The advantages of using 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in lab experiments include its high efficacy against coccidia, its low toxicity, and its selectivity for coccidia. However, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has some limitations, including its high cost, the need for repeated administration, and the possibility of developing resistance in coccidia.
未来方向
There are several future directions for the use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in scientific research. These include the development of new formulations of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate that are more effective and less expensive, the study of the mechanism of action of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate, and the investigation of the potential use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in the treatment of other parasitic infections.
Conclusion:
In conclusion, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is a chemical compound that is widely used in scientific research as an antiprotozoal agent. It is effective against coccidia and is used in the treatment of coccidiosis in animals. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has a selective effect on coccidia and has little or no effect on the host animal. Although 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has some limitations, it has several advantages, including its high efficacy and low toxicity. There are several future directions for the use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in scientific research, including the development of new formulations and the investigation of its potential use in the treatment of other parasitic infections.
合成方法
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate can be synthesized by reacting 3,4-dichloroaniline with 2-(3,4-dimethoxyphenyl)ethyl isocyanate in the presence of a base. The reaction yields 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate as a white crystalline powder. The purity of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate can be improved by recrystallization from a suitable solvent.
科学研究应用
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is widely used in scientific research as an antiprotozoal agent. It is effective against coccidia, which are parasitic protozoa that infect poultry, cattle, and other animals. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is also used to treat coccidiosis in animals. In addition, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is used in the study of the mechanism of action of antiprotozoal agents.
属性
产品名称 |
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate |
|---|---|
分子式 |
C17H17Cl2NO4 |
分子量 |
370.2 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-22-15-6-3-11(9-16(15)23-2)7-8-24-17(21)20-12-4-5-13(18)14(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
InChI 键 |
HJXOQWDRDUDCRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)



![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)


![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)